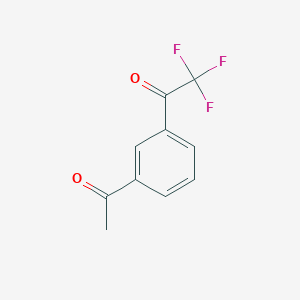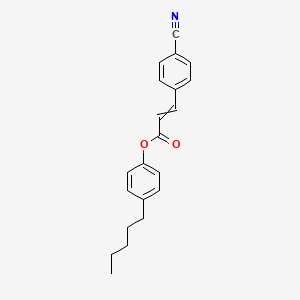
p-Pentylphenyl p-cyanocinnamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Pentylphenyl p-cyanocinnamate: is an organic compound that belongs to the class of cinnamates It is characterized by the presence of a pentyl group attached to a phenyl ring, which is further connected to a cyanocinnamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Pentylphenyl p-cyanocinnamate typically involves the Knoevenagel condensation reaction. This reaction is carried out between p-pentylbenzaldehyde and p-cyanocinnamic acid in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in an organic solvent like ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: p-Pentylphenyl p-cyanocinnamate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the cyanocinnamate group can yield amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: p-Pentylbenzoic acid derivatives.
Reduction: p-Pentylphenyl p-aminocinnamate.
Substitution: Halogenated this compound derivatives.
Applications De Recherche Scientifique
Chemistry: p-Pentylphenyl p-cyanocinnamate is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it suitable for various organic transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cinnamate derivatives.
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials with specific optical or electronic properties.
Mécanisme D'action
The mechanism of action of p-Pentylphenyl p-cyanocinnamate involves its interaction with specific molecular targets. The cyanocinnamate group can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. This reactivity is crucial for its biological activity, as it can modify proteins or other biomolecules through covalent bonding.
Comparaison Avec Des Composés Similaires
- p-Methylphenyl p-cyanocinnamate
- p-Ethylphenyl p-cyanocinnamate
- p-Propylphenyl p-cyanocinnamate
Comparison: p-Pentylphenyl p-cyanocinnamate is unique due to the longer alkyl chain (pentyl group) attached to the phenyl ring. This structural feature can influence its solubility, reactivity, and interaction with biological targets compared to its shorter-chain analogs. The presence of the cyanocinnamate group also imparts distinct electronic properties, making it suitable for specific applications in materials science and pharmaceuticals.
Propriétés
Numéro CAS |
61924-46-7 |
|---|---|
Formule moléculaire |
C21H21NO2 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
(4-pentylphenyl) 3-(4-cyanophenyl)prop-2-enoate |
InChI |
InChI=1S/C21H21NO2/c1-2-3-4-5-17-10-13-20(14-11-17)24-21(23)15-12-18-6-8-19(16-22)9-7-18/h6-15H,2-5H2,1H3 |
Clé InChI |
ZPALCVHFGUSKFL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)OC(=O)C=CC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo-](/img/structure/B13797953.png)
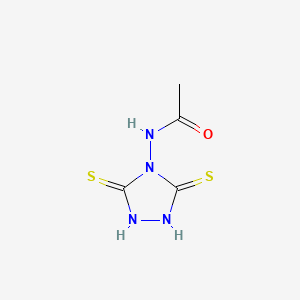

![Oxazireno[2,3-a]benzimidazole](/img/structure/B13797983.png)
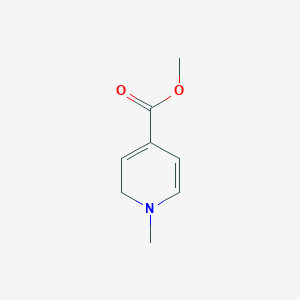
![2H-Azeto[2,3-A]pyrrolizine](/img/structure/B13797987.png)
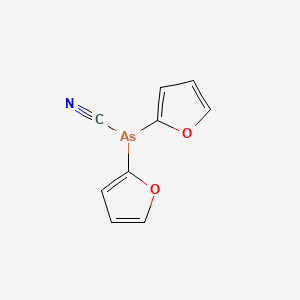

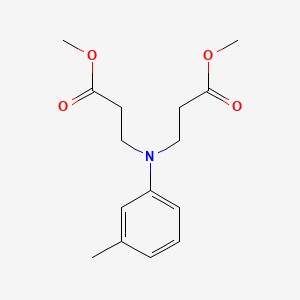
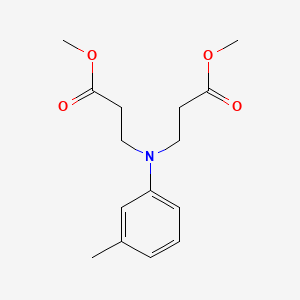
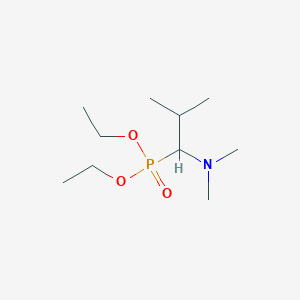
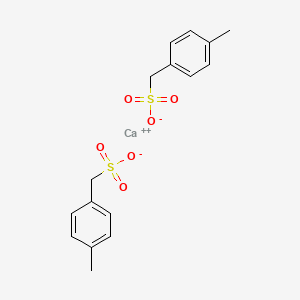
![5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798028.png)
